1-(2-methoxy-5-nitrobenzyl)pyrrolidin-2-one
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Overview
Description
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidin-2-one ring substituted with a 2-methoxy-5-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxy-5-nitrobenzyl)pyrrolidin-2-one typically involves the reaction of 2-methoxy-5-nitrobenzyl chloride with pyrrolidin-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products Formed:
Reduction: 1-(2-methoxy-5-aminobenzyl)pyrrolidin-2-one.
Oxidation: 1-(2-hydroxy-5-nitrobenzyl)pyrrolidin-2-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-nitrobenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Pyrrolidin-2-one derivatives: Compounds like pyrrolidin-2-one and its substituted derivatives share structural similarities and may exhibit comparable biological activities.
Nitrobenzyl derivatives: Compounds containing the nitrobenzyl group, such as 2-nitrobenzyl alcohol, have similar chemical reactivity and applications.
Uniqueness: 1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one is unique due to the combination of the pyrrolidin-2-one ring and the 2-methoxy-5-nitrobenzyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(2-methoxy-5-nitrophenyl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-11-5-4-10(14(16)17)7-9(11)8-13-6-2-3-12(13)15/h4-5,7H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGPOSFCRQRXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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